![molecular formula C20H30N4O2 B5672181 N-benzyl-9-ethyl-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide](/img/structure/B5672181.png)
N-benzyl-9-ethyl-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds similar to “N-benzyl-9-ethyl-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide” often involves multistep synthetic routes that include key reactions such as bromination, cyanoethylation, alkylation, and reduction. A method described by Kuroyan et al. (1986) involves the bromination of 1-methylpiperidine-4-carboxaldehyde to synthesize derivatives of 1,4,9-triazaspiro[5,5]undecane and 3,7,11-triazaspiro[5,6]dodecane, highlighting the complexity and versatility of the synthetic approaches used for such compounds (Kuroyan, Sarkisyan, & Vartanyan, 1986).
Molecular Structure Analysis
The molecular structure of compounds within this class has been elucidated through techniques such as X-ray crystallography, which provides detailed information on the crystalline and molecular structure. For instance, Bubnov et al. (2011) determined the molecular and crystalline structures of a closely related compound through X-ray analysis, underscoring the importance of structural analysis in understanding the compound's properties and reactivity (Bubnov, Denislamova, Aliev, & Maslivets, 2011).
Chemical Reactions and Properties
The reactivity and chemical behavior of “N-benzyl-9-ethyl-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide” can be inferred from studies on similar compounds. These molecules often undergo reactions that modify their spirocyclic and triazaspiro frameworks, leading to the formation of new derivatives with varied functional groups. The study by Li et al. (2014) on the synthesis of ethyl-7,11-diaryl-9-hydroxy-1,3,5-trioxo-9-(trifluoromethyl)-8-oxa-2,4-diazaspiro[5.5]undecane-10-carboxylate derivatives via multi-component reactions exemplifies the chemical versatility of such structures (Li, Shi, Yang, Kang, Zhang, & Song, 2014).
properties
IUPAC Name |
N-benzyl-10-ethyl-1-methyl-9-oxo-1,4,10-triazaspiro[5.6]dodecane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N4O2/c1-3-23-12-11-20(10-9-18(23)25)16-24(14-13-22(20)2)19(26)21-15-17-7-5-4-6-8-17/h4-8H,3,9-16H2,1-2H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXQSYRGBBCMFOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CCC1=O)CN(CCN2C)C(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-9-ethyl-1-methyl-10-oxo-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide |
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